

(R)-(+)-Pantoprazole-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-Pantoprazole-d6

Cat. No.: B12411789

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Technical Guide: (R)-(+)-Pantoprazole-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-(+)-Pantoprazole-d6**, a deuterated analog of the proton pump inhibitor (PPI) Pantoprazole. This document covers its chemical properties, its role in analytical methodologies, and the biochemical pathways it influences.

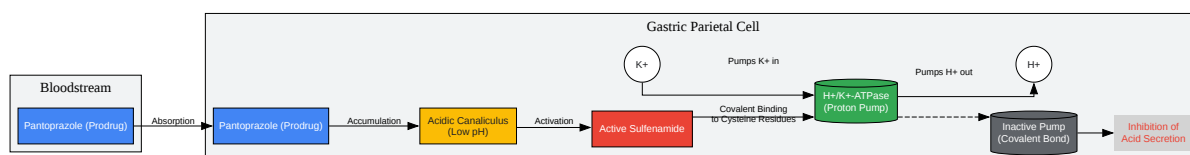
Core Compound Data

(R)-(+)-Pantoprazole-d6 serves as a crucial internal standard for the quantitative analysis of Pantoprazole in biological samples, enhancing the accuracy of pharmacokinetic and metabolic studies through mass spectrometry and liquid chromatography.^[1]

Property	Value	Source
CAS Number	922727-65-9	^[2]
Molecular Formula	C ₁₆ H ₉ D ₆ F ₂ N ₃ O ₄ S	^[2]
Molecular Weight	389.41 g/mol	^[1]
Synonyms	(R)-5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-d6	^[1]

Mechanism of Action: Proton Pump Inhibition

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion.[3][4] It functions by irreversibly binding to the H^+/K^+ -ATPase (proton pump) on the secretory surface of gastric parietal cells.[3][4][5] This action inhibits the final step in gastric acid production, affecting both basal and stimulated acid secretion.[3][4][6] As a prodrug, pantoprazole is activated in the acidic environment of the parietal cell canaliculus to its active sulfenamide form.[3][7] This active form then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation.[4][7] The antisecretory effect persists for over 24 hours, until new proton pump enzymes are synthesized.[4][5][6]



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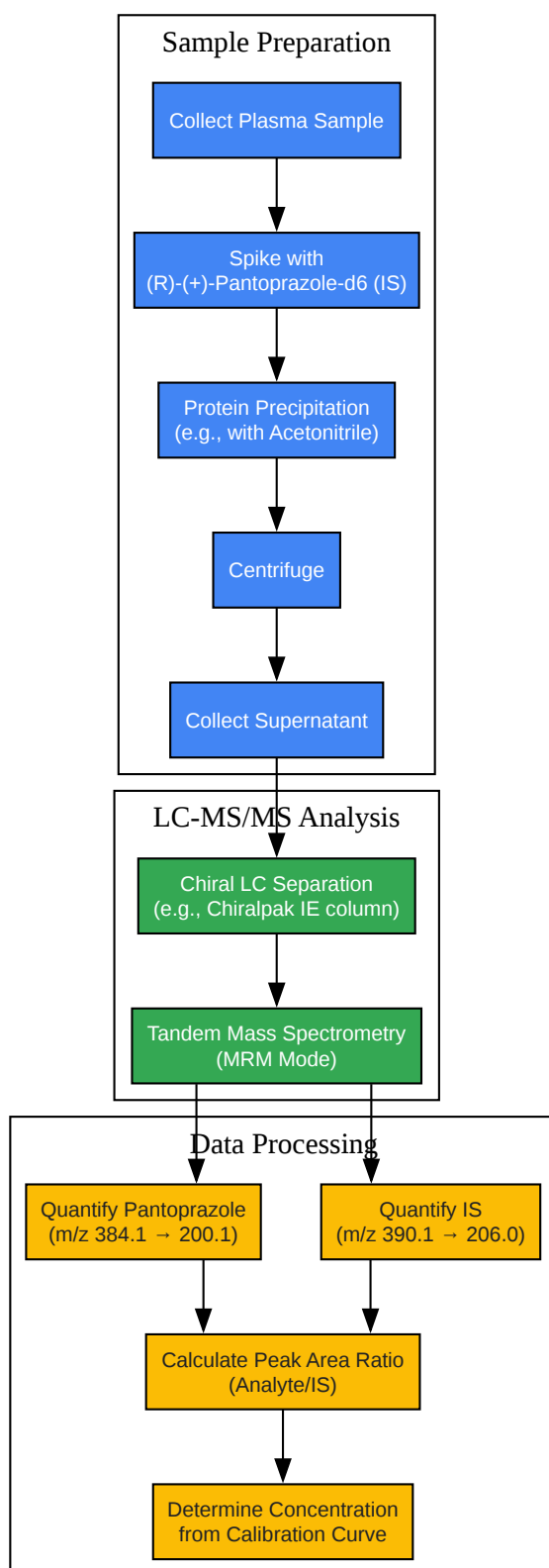
Mechanism of Pantoprazole Action

Experimental Protocols

(R)-(+)-Pantoprazole-d6 is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of pantoprazole in biological matrices like human plasma.

General Workflow for Quantification of Pantoprazole using (R)-(+)-Pantoprazole-d6

The following diagram outlines a typical workflow for a pharmacokinetic or bioequivalence study.



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Quantification of Pantoprazole using a Deuterated Internal Standard

Detailed Methodologies

1. Chiral LC-MS/MS Method for Enantioselective Determination

This method allows for the simultaneous determination of R-(+)- and S-(-)-pantoprazole in human plasma.

- Sample Preparation:
 - Plasma samples are thawed.
 - An internal standard solution of **(R)-(+)-Pantoprazole-d6** is added.
 - Proteins are precipitated by adding acetonitrile.
 - The mixture is vortexed and then centrifuged.
 - The supernatant is collected for analysis.[\[8\]](#)[\[9\]](#)
- Liquid Chromatography:
 - Column: Chiralpak IE[\[8\]](#)[\[9\]](#)
 - Mobile Phase: A mixture of 10 mM ammonium acetate solution (containing 0.1% acetic acid) and acetonitrile (e.g., 28:72, v/v).[\[8\]](#)[\[9\]](#)
- Mass Spectrometry:
 - Ionization: Positive ion electrospray ionization (ESI).
 - Detection Mode: Multiple Reaction Monitoring (MRM).[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - MRM Transitions:
 - Pantoprazole enantiomers: m/z 384.1 → 200.1[\[8\]](#)[\[9\]](#)
 - Internal Standard (Pantoprazole-d6): m/z 390.1 → 206.0[\[8\]](#)[\[9\]](#)

2. General Synthesis Pathway of Pantoprazole

While a specific, detailed protocol for the synthesis of **(R)-(+)-Pantoprazole-d6** is not publicly available, the general synthesis of pantoprazole involves a two-step process. The introduction of deuterium would occur during the synthesis of the deuterated methoxy groups on the pyridine ring.

- Condensation: 5-difluoromethoxy-2-mercaptobenzimidazole is condensed with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This reaction forms a thioether intermediate.[11]
- Oxidation: The resulting thioether is then oxidized to form the sulfoxide, which is pantoprazole. Common oxidizing agents include sodium hypochlorite or peracids.[11]

Conclusion

(R)-(+)-Pantoprazole-d6 is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the high fidelity of analytical data required for drug development and clinical studies. Understanding the mechanism of action of its non-deuterated counterpart, pantoprazole, provides the necessary context for its application in studying acid-related gastrointestinal disorders.

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- To cite this document: BenchChem. [(R)-(+)-Pantoprazole-d6 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411789#r-pantoprazole-d6-cas-number-and-molecular-weight]

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